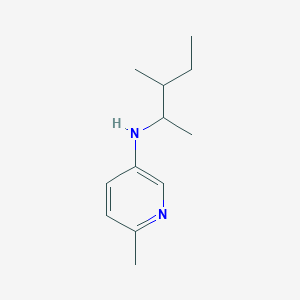
6-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine can be achieved through hydroamination methods. One innovative approach involves the practical olefin hydroamination with nitroarenes .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
6-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine is used extensively in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It serves as a building block for the preparation of drug candidates and other bioactive molecules. Additionally, it is used in the development of structurally distinct screening compounds for various applications .
Mechanism of Action
The mechanism of action for 6-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine involves its role as a hindered amine. This structural feature allows it to interact with specific molecular targets and pathways, particularly in the context of drug development.
Comparison with Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 6-methoxy-N-(3-methylpentan-2-yl)pyridin-3-amine
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
Uniqueness: 6-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine is unique due to its hindered amine structure, which provides distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of drug candidates and other bioactive molecules .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
6-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H20N2/c1-5-9(2)11(4)14-12-7-6-10(3)13-8-12/h6-9,11,14H,5H2,1-4H3 |
InChI Key |
HDEGZCLNXUCJAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CN=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


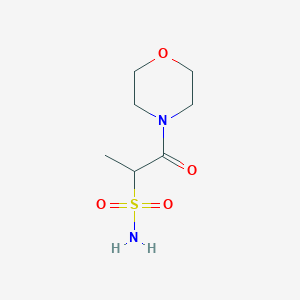

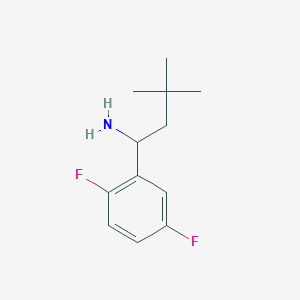
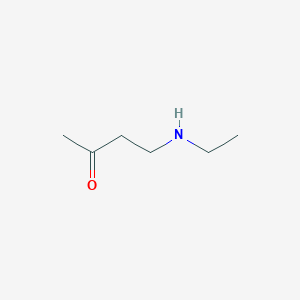

![[(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13212801.png)
![8-(1-Aminobutan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13212805.png)


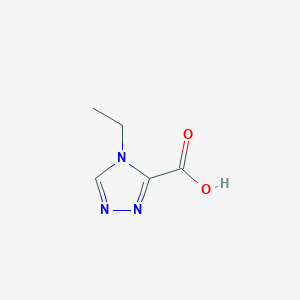
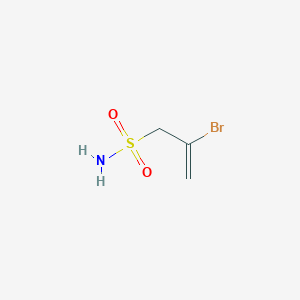
![1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13212848.png)
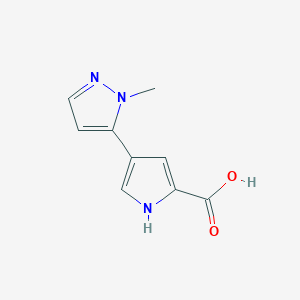
![3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13212852.png)
